molecular formula C18H20N6O2 B2384545 3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-74-3

3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2384545
CAS No.: 898412-74-3
M. Wt: 352.398
InChI Key: QHNCMIYZOPRXDB-UHFFFAOYSA-N
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Description

3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique triazino-purine structure, which is substituted with methyl and phenethyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine precursors with phenethylamine under controlled conditions. The reaction may require catalysts such as trifluoracetic acid and solvents like dimethylformamide (DMF) to facilitate the formation of the triazino-purine ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction parameters. The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenethyl group or the triazino-purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Mechanism of Action

The mechanism of action of 3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    7,9-dihydro-3,7,9-trimethyl-1H-purine-2,6,8(3H)-trione: A structurally similar compound with different substituents.

    1,3,7-trimethyluric acid: Another purine derivative with distinct biological properties.

Uniqueness

3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is unique due to its specific triazino-purine structure and the presence of both methyl and phenethyl groups. This combination of features may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3,7,9-trimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-12-11-23-14-15(21(2)18(26)22(3)16(14)25)19-17(23)24(20-12)10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNCMIYZOPRXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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